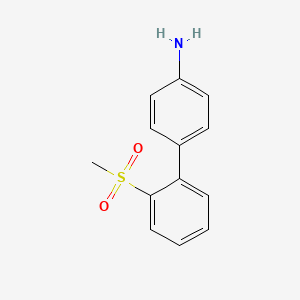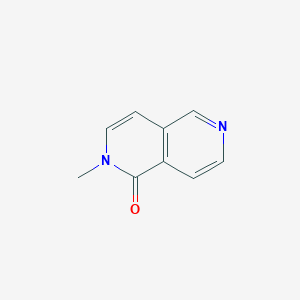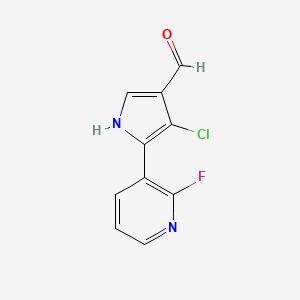![molecular formula C10H14ClNS B8576852 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine](/img/structure/B8576852.png)
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chlorothiophene moiety via an ethyl linker
Métodos De Preparación
The synthesis of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiophene with ethyl bromide to form 2-(2-chlorothiophen-3-yl)ethyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring, removing the chlorine atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparación Con Compuestos Similares
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione, which have different functional groups attached to the pyrrolidine ring.
Thiophene derivatives: Compounds like 2-chlorothiophene and 3-chlorothiophene, which differ in the position of the chlorine atom on the thiophene ring. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds
Propiedades
Fórmula molecular |
C10H14ClNS |
|---|---|
Peso molecular |
215.74 g/mol |
Nombre IUPAC |
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c11-10-9(4-8-13-10)3-7-12-5-1-2-6-12/h4,8H,1-3,5-7H2 |
Clave InChI |
RQMNOWUXNOAMKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC2=C(SC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Naphthalen-1-yl)oxy]-5-nitropyridine](/img/structure/B8576836.png)





